molecular formula C6H7ClN2 B1281071 2-Amino-3-chloro-5-methylpyridine CAS No. 31430-41-8

2-Amino-3-chloro-5-methylpyridine

Cat. No.: B1281071
CAS No.: 31430-41-8
M. Wt: 142.58 g/mol
InChI Key: COTHZSSUQJRBQH-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-5-methylpyridine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of pyridine, characterized by the presence of an amino group at the second position, a chlorine atom at the third position, and a methyl group at the fifth position on the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.

Scientific Research Applications

2-Amino-3-chloro-5-methylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

2-Amino-3-chloro-5-methylpyridine can cause skin irritation and serious eye irritation . It is recommended to handle it in a well-ventilated place and wear suitable protective clothing . If it comes into contact with the skin or eyes, it should be washed off with plenty of water .

Biochemical Analysis

Biochemical Properties

2-Amino-3-chloro-5-methylpyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses . Additionally, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound has been found to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways . Furthermore, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in physiological and biochemical parameters . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolism of this compound can lead to the formation of various metabolites, which may have different biological activities. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it has been found to localize in the mitochondria, where it can affect mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-3-chloro-5-methylpyridine can be synthesized through several methods. One common approach involves the chlorination of 2-amino-5-methylpyridine using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the third position.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-chloro-5-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.

    Oxidation Reactions: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide, potassium carbonate, reflux conditions.

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

Major Products Formed:

    Substitution: Various substituted pyridines.

    Oxidation: Nitro derivatives.

    Reduction: Amines and other reduced compounds.

Comparison with Similar Compounds

  • 2-Amino-5-chloro-3-methylpyridine
  • 3-Amino-2-chloro-5-methylpyridine
  • 2-Amino-3-chloro-4-methylpyridine

Comparison: 2-Amino-3-chloro-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the position of the chlorine atom can significantly affect the compound’s ability to undergo substitution reactions and its interaction with biological targets.

Properties

IUPAC Name

3-chloro-5-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTHZSSUQJRBQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40482442
Record name 2-Amino-3-chloro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31430-41-8
Record name 2-Amino-3-chloro-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40482442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-chloro-5-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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